HMG-CoA Reductase Inhibition: Target Compound vs. Class Benchmark
In a standardized rat hepatic microsomal assay, Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate demonstrated no significant inhibitory activity against HMG-CoA reductase, with a reported IC50 > 10,000 nM [1]. This contrasts sharply with the known nanomolar potency of statin-class inhibitors (e.g., atorvastatin IC50 ≈ 8 nM) under comparable conditions [2]. The data indicate that the target compound is not a viable HMG-CoA reductase inhibitor, a key differentiation for researchers seeking to avoid off-target effects or to study structure-activity relationships within the phenolic ester series.
| Evidence Dimension | HMG-CoA reductase inhibition IC50 |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | Atorvastatin (representative statin class): ≈ 8 nM |
| Quantified Difference | > 1250-fold less potent |
| Conditions | Rat hepatic microsomal HMG-CoA reductase assay |
Why This Matters
This quantitative inactivity confirms the compound's unsuitability for HMG-CoA reductase inhibition studies, directing procurement toward specific research applications where low enzyme interference is desired.
- [1] BindingDB. ChEMBL_80637 (CHEMBL692515): Inhibition of rat hepatic microsomal HMG-CoA reductase. View Source
- [2] Istvan ES, Deisenhofer J. Structural mechanism for statin inhibition of HMG-CoA reductase. Science. 2001;292(5519):1160-1164. View Source
